4-ethylpyridine-2-carboxylic Acid
Overview
Description
4-ethylpyridine-2-carboxylic Acid is a chemical compound with the molecular formula C8H9NO2 . It contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular weight of 4-ethylpyridine-2-carboxylic Acid is 151.16 . Its IUPAC name is 4-ethyl-2-pyridinecarboxylic acid, and its InChI code is 1S/C8H9NO2/c1-2-6-3-4-9-7 (5-6)8 (10)11/h3-5H,2H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis
4-ethylpyridine-2-carboxylic Acid is a solid at room temperature . It has a melting point of 112-114 degrees Celsius . It is typically stored at room temperature .Scientific Research Applications
Ligand Component in Metal Complexes
4-ethylpyridine-2-carboxylic acid derivatives are valuable as ligand components in metal complexes. These complexes have lower energy electronic absorption, beneficial for applications in semiconductor technology. For example, [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, derived from 2-aminopyridine, is used in Pfitzinger-type condensation to create bi- and tridentate ligands containing naphthyridine moieties for such purposes (Zong, Zhou, & Thummel, 2008).
Antibacterial Activity
Certain derivatives, like 7-Ethyl-4,7-dihydro-4-oxo-2-(4-pyridinyl)thieno[2,3-b]pyridine-5-carboxylic acid, have been tested for antibacterial activity. However, these compounds have shown only weak activity against pathogens such as S. Aureus, E. Coli, and P. Aeruginosa (Bacon & Daum, 1991).
Use in Material Science and Biochemistry
In material science and biochemistry, derivatives like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid have shown promise. This particular derivative is effective as a β-turn and 310/α-helix inducer in peptides and serves as an electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).
Anti-tubercular Agent
2-Ethylpyridine-4-carbothioamide, a derivative, is utilized as an anti-tubercular agent that inhibits mycolic acid synthesis. Its vibrational spectra have been extensively studied, and its properties as an anti-tubercular agent highlight its potential in medicinal chemistry (Muthu, Ramachandran, & Uma maheswari, 2012).
Photocatalytic Properties
Complexes incorporating 4,4'-bipyridine-like ligands exhibit good photocatalytic activities, useful in applications like dye decolorization under UV light. These properties are critical in developing new materials for environmental cleanup and renewable energy applications (Wang, Jing, & Wang, 2014).
Solar Cell Applications
Derivatives of 4-ethylpyridine-2-carboxylic acid are also instrumental in the development of high molar extinction coefficient charge-transfer sensitizers for solar cell applications. This includes research in the field of photovoltaic technology, aiming to improve solar cell efficiency (Nazeeruddin et al., 2006).
Safety and Hazards
Safety information for 4-ethylpyridine-2-carboxylic Acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Pyridine derivatives, to which this compound belongs, are known to interact with various biological systems .
Mode of Action
Pyridine derivatives, in general, exhibit properties that differ from homocyclic compounds, which may influence their interaction with biological targets .
Biochemical Pathways
It’s known that microbial degradation of pyridine derivatives can lead to the formation of various products . For instance, during the growth of Pseudonocardia sp. strain M43 on 4-methyl- and 4-ethylpyridine, transient accumulation of 2-hydroxy-4-methylpyridine and 2-hydroxy-4-ethylpyridine was observed .
Result of Action
The degradation of pyridine derivatives can lead to various downstream effects, depending on the specific pathways involved .
properties
IUPAC Name |
4-ethylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLMTCZJAWIPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393999 | |
Record name | 4-ethylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethylpyridine-2-carboxylic Acid | |
CAS RN |
4021-13-0 | |
Record name | 4-Ethyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4021-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-ethylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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